Lipophilicity Modulation: Methylamino versus Primary Amino Analog
The target compound exhibits a cLogP of −0.034, whereas the 1‑amino analog (1‑amino‑3‑(1H‑pyrazol‑1‑yl)cyclohexane‑1‑carboxamide) shows a cLogP of approximately −0.29 as reported in the ChemExper directory . The shift from a primary amine to a methylamino group increases lipophilicity by roughly 0.26 log units, which can enhance membrane permeability without drastically increasing the risk of aqueous insolubility. This moderate lipophilicity gain is consistent with the known structure–property relationships in cyclohexane carboxamide series [1].
| Evidence Dimension | Lipophilicity (cLogP / LogP) |
|---|---|
| Target Compound Data | cLogP = −0.034 (Fluorochem calculated) |
| Comparator Or Baseline | 1‑Amino‑3‑(1H‑pyrazol‑1‑yl)cyclohexane‑1‑carboxamide; LogP = −0.292 (ChemExper) |
| Quantified Difference | ΔLogP ≈ +0.26 (more lipophilic for the target) |
| Conditions | Computed/predicted LogP values from vendor technical datasheets |
Why This Matters
A ~0.26 log unit increase in lipophilicity can translate to a measurable improvement in passive membrane permeability, a critical factor for intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. Discusses the relationship between logP increments and permeability. View Source
